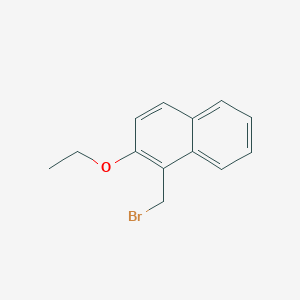
1-(Bromomethyl)-2-ethoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-2-ethoxynaphthalene is an organic compound with the molecular formula C13H13BrO It is a derivative of naphthalene, where a bromomethyl group is attached to the first carbon and an ethoxy group is attached to the second carbon of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-ethoxynaphthalene can be synthesized through a multi-step process involving the bromination of 2-ethoxynaphthalene. The typical synthetic route includes:
Bromination: 2-ethoxynaphthalene is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile) to introduce the bromomethyl group at the first position.
Reaction Conditions: The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a temperature range of 60-80°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-2-ethoxynaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like DMF or DMSO.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or THF.
Major Products:
Nucleophilic Substitution: Formation of substituted naphthalenes.
Oxidation: Formation of naphthaldehydes or naphthoic acids.
Reduction: Formation of 2-ethoxynaphthalene.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-2-ethoxynaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of functionalized polymers and advanced materials.
Biological Studies: Investigated for its potential biological activities and as a building block for bioactive molecules.
Industrial Applications: Employed in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-2-ethoxynaphthalene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable candidate for various substitution reactions. The ethoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
1-(Bromomethyl)naphthalene: Lacks the ethoxy group, making it less versatile in certain reactions.
2-(Bromomethyl)naphthalene: The bromomethyl group is positioned differently, affecting its reactivity.
1-(Chloromethyl)-2-ethoxynaphthalene: Similar structure but with a chloromethyl group, which is less reactive than the bromomethyl group.
Uniqueness: 1-(Bromomethyl)-2-ethoxynaphthalene is unique due to the presence of both bromomethyl and ethoxy groups, providing a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic applications.
Propiedades
Fórmula molecular |
C13H13BrO |
|---|---|
Peso molecular |
265.14 g/mol |
Nombre IUPAC |
1-(bromomethyl)-2-ethoxynaphthalene |
InChI |
InChI=1S/C13H13BrO/c1-2-15-13-8-7-10-5-3-4-6-11(10)12(13)9-14/h3-8H,2,9H2,1H3 |
Clave InChI |
RGRCAFPSNXDFBZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C2=CC=CC=C2C=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



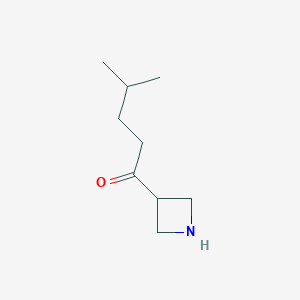
![Methyl 3-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate](/img/structure/B13158970.png)
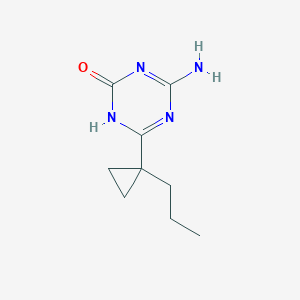
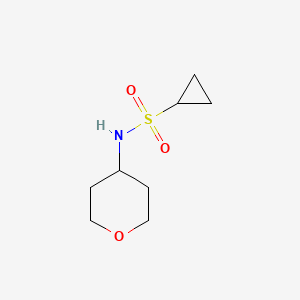
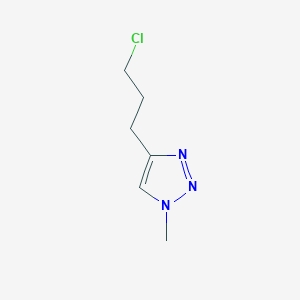
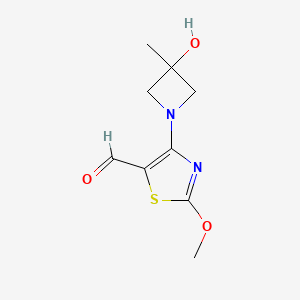
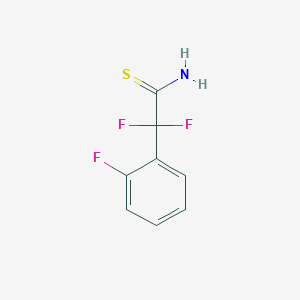



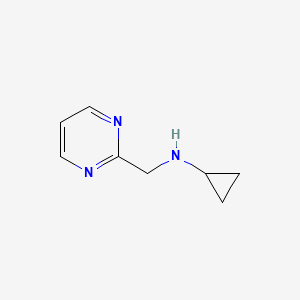

![2-{[1-(Chloromethyl)cyclopropyl]methyl}-5-methyloxolane](/img/structure/B13159036.png)
